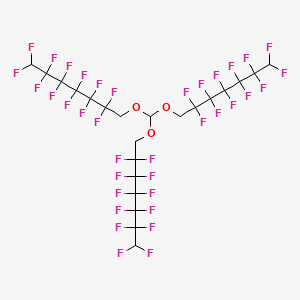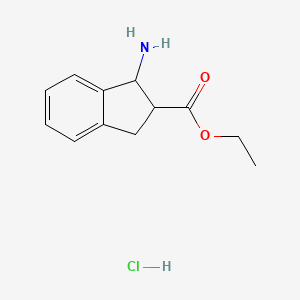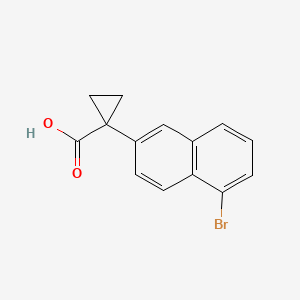
2-Amino-3-(3,4-dihydroxyphenyl)propanamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structure, which includes an amino group and a dihydroxyphenyl group, making it a versatile molecule in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and an appropriate amine.
Condensation Reaction: The aldehyde group of 3,4-dihydroxybenzaldehyde reacts with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form catechols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Catechols
Substitution: Various substituted amides and esters
Scientific Research Applications
(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in the body, influencing various biochemical processes.
Pathways: It is involved in pathways related to neurotransmitter synthesis and degradation, particularly those involving dopamine and norepinephrine.
Comparison with Similar Compounds
Similar Compounds
- Dopamine hydrochloride
- 3,4-Dihydroxyphenethylamine hydrochloride
- 3,4-Dihydroxy-L-phenylalanine
Uniqueness
(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological interactions. Its dual functionality as both an amino and dihydroxyphenyl compound makes it particularly versatile in research and industrial applications.
Properties
Molecular Formula |
C9H13ClN2O3 |
|---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
2-amino-3-(3,4-dihydroxyphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c10-6(9(11)14)3-5-1-2-7(12)8(13)4-5;/h1-2,4,6,12-13H,3,10H2,(H2,11,14);1H |
InChI Key |
UNHOHVHNGUNDRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)N)N)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone](/img/structure/B12085978.png)


![4-Amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B12085991.png)




![methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)


